Dimethyl 3-bromopyridine-2,6-dicarboxylate

Description

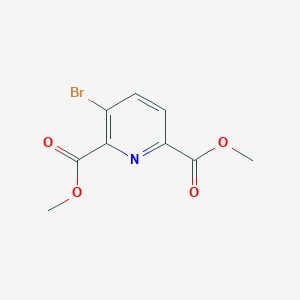

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a brominated pyridine derivative featuring two methyl ester groups at positions 2 and 6 and a bromine substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) and as a precursor for pharmaceuticals and ligands in coordination chemistry . Its molecular weight is 274.08 g/mol, and its structure enables regioselective functionalization due to the electron-withdrawing effects of the bromine atom .

Properties

IUPAC Name |

dimethyl 3-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQSYOBORZULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188193 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316808-11-4 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316808-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy for Dimethyl 3-bromopyridine-2,6-dicarboxylate involves electrophilic aromatic substitution on the pyridine ring of dimethyl pyridine-2,6-dicarboxylate. The bromination is typically achieved using bromine (Br2) or brominating agents under controlled conditions.

- Starting Material: Dimethyl pyridine-2,6-dicarboxylate

- Reagent: Bromine (Br2) or N-bromosuccinimide (NBS) in some cases

- Solvent: Common solvents include dichloromethane, chloroform, or acetic acid, chosen for solubility and reaction control

- Catalysts: Lewis acids or acids such as iron(III) bromide (FeBr3) may be used to enhance electrophilicity of bromine

- Temperature: Reaction temperature is carefully controlled, often maintained at 0–25 °C to avoid over-bromination or decomposition

- Reaction Time: Varies from 1 to several hours depending on scale and reagent concentration

The bromination selectively occurs at the 3-position of the pyridine ring due to electronic and steric factors influenced by the ester groups at positions 2 and 6.

Detailed Reaction Procedure (Representative)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve dimethyl pyridine-2,6-dicarboxylate in solvent | Dichloromethane, 0 °C | Homogeneous solution |

| 2 | Add bromine dropwise under stirring | Controlled addition over 30 min | Formation of bromonium intermediate |

| 3 | Stir at 0–25 °C for 2 hours | Monitor by TLC or HPLC | Conversion to 3-bromo derivative |

| 4 | Quench with sodium bisulfite solution | To remove excess bromine | Reaction termination |

| 5 | Extract product with organic solvent | Separation and washing | Purified crude product |

| 6 | Purify by recrystallization or chromatography | Ethanol or ethyl acetate | Pure this compound |

Industrial Scale Production

Industrial synthesis follows the same bromination principle but uses larger reactors with precise control of:

- Reaction parameters: Temperature, stirring speed, bromine feed rate

- Safety measures: Handling of bromine and quenching steps to minimize hazardous by-products

- Yield optimization: Reaction conditions are fine-tuned to maximize yield (typically >85%) and purity (>98%)

- Waste management: Proper neutralization and disposal of bromine-containing waste streams

Reaction Mechanism Insights

The bromination proceeds via electrophilic aromatic substitution involving:

- Formation of bromonium ion (Br+) activated by catalyst or solvent

- Electrophilic attack at the electron-rich 3-position of pyridine ring

- Deprotonation to restore aromaticity and yield the brominated product

The presence of electron-withdrawing ester groups at positions 2 and 6 directs bromination to the 3-position by reducing electron density elsewhere on the ring.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct bromination with Br2 | Br2, solvent, catalyst, 0–25 °C | Simple, high regioselectivity | Handling hazardous bromine |

| Bromination with NBS | NBS, radical initiator, solvent | Milder conditions, safer | May require initiators, longer reaction times |

| Catalyzed bromination (FeBr3) | Br2 + FeBr3 catalyst | Enhanced reaction rate | Catalyst removal needed |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Dimethyl pyridine-2,6-dicarboxylate | Purity >98% preferred |

| Bromine amount | 1.0 to 1.1 equivalents | Slight excess to ensure complete reaction |

| Solvent | Dichloromethane, chloroform, or acetic acid | Depends on scale and safety considerations |

| Catalyst | FeBr3 (optional) | Enhances rate but complicates purification |

| Temperature | 0 to 25 °C | Lower temperature favors selectivity |

| Reaction time | 1 to 4 hours | Monitored by analytical methods |

| Work-up | Quenching with sodium bisulfite | Removes residual bromine |

| Purification | Recrystallization or chromatography | Ensures high purity product |

| Yield | 80–90% typical | Optimized by reaction control |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromopyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of alcohols from ester groups.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Pharmaceutical Development: Dimethyl 3-bromopyridine-2,6-dicarboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups into complex organic molecules.

- Agrochemical Production: The compound is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

2. Biological Research:

- Enzyme Inhibition Studies: This compound has been identified as an inhibitor of histone demethylases, particularly JMJD2E. Its interaction with this enzyme affects gene expression by altering histone methylation patterns, which is crucial for understanding epigenetic regulation in cancer biology .

- Mechanistic Studies: The binding affinity of this compound to specific enzymes allows researchers to study cellular signaling pathways and metabolic processes influenced by histone modifications.

3. Medicinal Chemistry:

- Drug Development: The compound's unique structural features make it a candidate for developing new therapeutic agents aimed at treating diseases associated with dysregulated gene expression. Its selectivity as an inhibitor provides a basis for designing drugs with fewer side effects .

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against JMJD2E. The structure-activity relationship (SAR) analysis revealed that modifications at the C-3 position significantly enhanced inhibitory potency. This finding underscores the potential of this compound in developing selective inhibitors for therapeutic applications.

Case Study 2: Cellular Assays

In vitro assays indicated that this compound effectively penetrated cells and induced significant changes in histone methylation states within hours of treatment. These results suggest its utility in studying histone modification dynamics in live cells and its potential application in cancer research.

Mechanism of Action

The mechanism of action of Dimethyl 3-bromopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the halogen or functional group on the pyridine ring significantly influences reactivity and applications. Key analogs include:

Electronic and Steric Effects

- 3-Bromo vs. 4-Bromo : The meta bromine in the 3-bromo derivative creates steric hindrance, reducing reactivity in para-directed reactions compared to the 4-bromo isomer. However, it enhances regioselectivity in Negishi couplings .

- Chlorine vs. Bromine : The 4-chloro derivative exhibits lower molecular weight and higher solubility in organic solvents but less reactivity in cross-coupling compared to brominated analogs .

Biological Activity

Dimethyl 3-bromopyridine-2,6-dicarboxylate (DBPDC) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring with two carboxylate groups and a bromine atom at the 3-position. This specific substitution pattern enhances its reactivity and biological properties, making it a valuable compound for further chemical modifications and studies.

Enzyme Inhibition

One of the primary biological activities of DBPDC is its role as an inhibitor of histone demethylases , particularly JMJD2E . This enzyme is involved in the regulation of gene expression through histone methylation. DBPDC binds to the active site of JMJD2E, inhibiting its activity and preventing the demethylation of histone H3 at lysines 9 (H3K9) and 36 (H3K36) . This inhibition can lead to altered gene expression patterns, influencing various cellular processes.

Interaction with Biological Molecules

DBPDC interacts with several enzymes and proteins, affecting cellular signaling pathways and metabolic processes. Its ability to alter histone methylation patterns suggests potential applications in cancer therapy, where dysregulation of histone demethylases is often observed .

Cellular Effects

The inhibition of JMJD2E by DBPDC results in changes in histone methylation, which can lead to:

- Altered Gene Expression : Changes in the expression levels of genes involved in cell cycle regulation and apoptosis.

- Impact on Cell Proliferation : Potential suppression of tumor cell growth due to the reactivation of tumor suppressor genes .

Research Findings

Recent studies have highlighted the efficacy of DBPDC as a selective inhibitor for JMJD2E over other related enzymes such as PHD2. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies

- Inhibition Studies : A study demonstrated that DBPDC derivatives exhibited potent inhibitory activity against JMJD2E, with some compounds showing selectivity over PHD2. The structure-activity relationship (SAR) analyses indicated that modifications at the C-3 position significantly enhanced inhibitory potency .

- Cellular Assays : In vitro assays showed that DBPDC could penetrate cells effectively, leading to significant changes in histone methylation states within hours of treatment. These findings suggest that DBPDC could be utilized for studying histone modification dynamics in live cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features that enhance DBPDC's biological activity:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | 0.85 | Bromine at the 4-position affects reactivity |

| Dimethyl 3-bromopyridine-2,4-dicarboxylate | 0.83 | Different substitution pattern affecting properties |

| Methyl 3-bromo-2-pyridinecarboxylate | 0.80 | Lacks diester functionality; simpler structure |

| Trimethyl pyridine-2,4,6-tricarboxylate | 0.82 | Contains three carboxylate groups; more acidic |

| Diethyl pyridine-2,6-dicarboxylate | 0.82 | Ethyl groups increase lipophilicity compared to methyl groups |

Future Directions

The potential therapeutic applications of DBPDC are vast, particularly in cancer treatment where targeting epigenetic regulators like JMJD2E can restore normal gene function. Future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of DBPDC in animal models.

- Development of Derivatives : Synthesizing new derivatives with improved selectivity and potency against JMJD2E.

- Mechanistic Studies : Further elucidating the molecular mechanisms by which DBPDC influences gene expression.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 3-bromopyridine-2,6-dicarboxylate?

- Methodological Answer : The synthesis typically involves bromination of dimethyl pyridine-2,6-dicarboxylate. A common approach employs in a polar aprotic solvent (e.g., dimethylformamide or carbon tetrachloride) under controlled temperatures (60–80°C). Catalytic initiation via UV light or radical initiators like azobisisobutyronitrile (AIBN) is critical for regioselective bromination at the 3-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Table 1 : Comparison of Bromination Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80 | 72 |

| Br₂ | DMF | 60 | 65 |

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : NMR in CDCl₃ will show two singlet peaks for the methyl ester groups (~3.9–4.1 ppm) and a downfield aromatic proton peak (~8.2 ppm) for the brominated position. NMR confirms carbonyl carbons (~165 ppm) and the brominated carbon (~120 ppm).

- IR : Strong C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., , expected m/z 296.96) .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (5–30% ethyl acetate in hexane) to separate brominated products from unreacted starting material.

- Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to induce crystallization.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for high-purity isolation (>99%) .

Advanced Research Questions

Q. How can experimental design principles optimize regioselectivity in bromination reactions for this compound?

- Methodological Answer : Employ factorial design to test variables: reagent (NBS vs. Br₂), solvent polarity, temperature, and initiator type. Use response surface methodology (RSM) to model interactions. For example:

- Central Composite Design : Vary NBS concentration (1–2 equiv) and temperature (50–90°C).

- Analysis : Quantify regioselectivity via NMR integration of aromatic protons. Optimal conditions (e.g., 1.5 equiv NBS, 70°C in CCl₄) maximize 3-bromo isomer yield (>85%) .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis set).

- 2D NMR : Use HSQC and HMBC to confirm connectivity, especially if unexpected peaks suggest side products.

- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure, which provides unambiguous bond lengths and angles .

Q. What role does computational modeling play in predicting reaction pathways for derivative synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) can map potential energy surfaces for bromination or subsequent functionalization. Key steps:

Transition State Analysis : Identify intermediates and activation barriers using intrinsic reaction coordinate (IRC) calculations.

Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions.

Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives (e.g., Suzuki couplings at the 3-bromo position) .

Data Contradiction Analysis

- Case Study : Discrepancies in melting points (e.g., observed 223–225°C vs. literature 220°C).

- Resolution :

Verify purity via HPLC (retention time comparison).

Check for polymorphic forms using differential scanning calorimetry (DSC).

Re-crystallize under different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.